NADP モノカリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

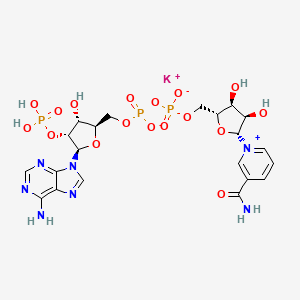

Nicotinamide adenine dinucleotide phosphate monopotassium salt is a vital coenzyme in cellular metabolism. It plays a crucial role in redox reactions, acting as an electron carrier in various biochemical pathways. This compound is essential for the synthesis of lipids, fatty acids, and nucleic acids, and it is involved in the Calvin cycle and other anabolic reactions .

科学的研究の応用

Nicotinamide adenine dinucleotide phosphate monopotassium salt has a wide range of scientific research applications:

Chemistry: It is used as a cofactor in enzymatic assays to study redox reactions and enzyme kinetics.

Medicine: It is involved in the study of metabolic disorders, oxidative stress, and aging.

Industry: It is used in the production of pharmaceuticals and as a reagent in various biochemical assays.

作用機序

Target of Action

NADP monopotassium salt, also known as Nicotinamide adenine dinucleotide phosphate, is a crucial coenzyme in the cell . It primarily targets enzymes involved in anabolic reactions, such as those in the Calvin cycle and lipid and nucleic acid syntheses . These enzymes require NADP monopotassium salt as a reducing agent .

Mode of Action

NADP monopotassium salt interacts with its targets by acting as an electron donor . It provides the reducing power that drives numerous anabolic reactions . Each molecule of NADP monopotassium salt can acquire two electrons; that is, it can be reduced by two electrons . Only one proton accompanies the reduction .

Biochemical Pathways

NADP monopotassium salt is involved in various biochemical pathways. It participates in many redox reactions in cells, including those in glycolysis and most of those in the citric acid cycle of cellular respiration . NADP monopotassium salt is also the reducing agent produced by the light reactions of photosynthesis and is consumed in the Calvin cycle of photosynthesis . It is used in many other anabolic reactions in both plants and animals .

Pharmacokinetics

It is known that nadp monopotassium salt can be used as a cofactor in a variety of diagnostic tests, such as for the determination of glucose and creatine kinase .

Result of Action

The action of NADP monopotassium salt results in various molecular and cellular effects. It provides the reducing power that drives numerous anabolic reactions, including those responsible for the biosynthesis of all major cell components and many products in biotechnology . It also plays a crucial role in energy production .

生化学分析

Biochemical Properties

NADP monopotassium salt is involved in several biochemical reactions, primarily as a cofactor for dehydrogenases. For instance, it is a key player in the pentose phosphate pathway, where it interacts with glucose-6-phosphate dehydrogenase. This interaction is crucial for the production of NADPH, which is necessary for reductive biosynthesis and antioxidant defense . Additionally, NADP monopotassium salt interacts with malic enzyme, which catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process .

Cellular Effects

NADP monopotassium salt influences various cellular processes, including cell signaling, gene expression, and metabolism. It is vital for maintaining the redox balance within cells by providing NADPH, which is used in biosynthetic reactions and for detoxifying reactive oxygen species. This compound also affects cell signaling pathways, such as those involving nitric oxide synthase, which relies on NADPH for the production of nitric oxide, a critical signaling molecule .

Molecular Mechanism

At the molecular level, NADP monopotassium salt exerts its effects through its role as a cofactor in enzymatic reactions. It binds to specific enzymes, facilitating the transfer of electrons in redox reactions. For example, in the pentose phosphate pathway, NADP monopotassium salt binds to glucose-6-phosphate dehydrogenase, enabling the enzyme to catalyze the oxidation of glucose-6-phosphate and the reduction of NADP+ to NADPH . This process is essential for generating the reducing power needed for various biosynthetic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NADP monopotassium salt can change over time due to its stability and degradation. The compound is relatively stable when stored at -15 to -25°C, maintaining its activity for up to 12 months . Prolonged exposure to higher temperatures or light can lead to degradation, reducing its effectiveness in biochemical assays. Long-term studies have shown that NADP monopotassium salt can have sustained effects on cellular function, particularly in maintaining redox balance and supporting anabolic reactions .

Dosage Effects in Animal Models

The effects of NADP monopotassium salt vary with different dosages in animal models. At low to moderate doses, it supports normal cellular functions by providing the necessary reducing power for biosynthetic reactions. At high doses, it can lead to an imbalance in redox homeostasis, potentially causing oxidative stress and cellular damage . Studies have shown that there is a threshold beyond which the beneficial effects of NADP monopotassium salt diminish, and adverse effects become more pronounced .

Metabolic Pathways

NADP monopotassium salt is involved in several metabolic pathways, including the pentose phosphate pathway and the malic enzyme pathway. In the pentose phosphate pathway, it interacts with glucose-6-phosphate dehydrogenase to produce NADPH, which is essential for reductive biosynthesis and antioxidant defense . In the malic enzyme pathway, NADP monopotassium salt is a cofactor for malic enzyme, facilitating the conversion of malate to pyruvate and generating NADPH in the process .

Transport and Distribution

Within cells, NADP monopotassium salt is transported and distributed by specific transporters and binding proteins. These transporters ensure that the compound reaches the necessary cellular compartments where it can participate in biochemical reactions. For example, NADP monopotassium salt is transported into the mitochondria, where it plays a role in maintaining the redox balance and supporting energy production .

Subcellular Localization

NADP monopotassium salt is localized in various subcellular compartments, including the cytoplasm, mitochondria, and peroxisomes. Its activity and function can be influenced by its localization, as different compartments have distinct metabolic needs. For instance, in the mitochondria, NADP monopotassium salt is crucial for maintaining the redox balance and supporting the production of ATP through oxidative phosphorylation . Targeting signals and post-translational modifications help direct NADP monopotassium salt to specific compartments, ensuring its proper function within the cell .

準備方法

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide phosphate monopotassium salt can be synthesized through enzymatic reactions involving nicotinamide adenine dinucleotide and adenosine triphosphate. The process typically involves the phosphorylation of nicotinamide adenine dinucleotide by nicotinamide adenine dinucleotide kinase, resulting in the formation of nicotinamide adenine dinucleotide phosphate .

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide phosphate monopotassium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of nicotinamide adenine dinucleotide phosphate. The compound is then extracted and purified from the microbial biomass .

化学反応の分析

Types of Reactions

Nicotinamide adenine dinucleotide phosphate monopotassium salt undergoes various types of reactions, including:

Oxidation-Reduction Reactions: It acts as an electron donor or acceptor in redox reactions, converting between its oxidized (nicotinamide adenine dinucleotide phosphate) and reduced (nicotinamide adenine dinucleotide phosphate hydrogen) forms.

Substitution Reactions: It can participate in substitution reactions where functional groups are exchanged with other molecules.

Common Reagents and Conditions

Common reagents used in reactions involving nicotinamide adenine dinucleotide phosphate monopotassium salt include glucose-6-phosphate dehydrogenase, which catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concurrent reduction of nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide phosphate hydrogen .

Major Products

The major products formed from reactions involving nicotinamide adenine dinucleotide phosphate monopotassium salt include nicotinamide adenine dinucleotide phosphate hydrogen and various metabolites involved in biosynthetic pathways .

類似化合物との比較

Similar Compounds

Nicotinamide adenine dinucleotide: Similar to nicotinamide adenine dinucleotide phosphate, but lacks the additional phosphate group on the ribose ring.

Nicotinamide adenine dinucleotide hydrogen: The reduced form of nicotinamide adenine dinucleotide, involved in catabolic reactions.

Nicotinamide adenine dinucleotide phosphate hydrogen: The reduced form of nicotinamide adenine dinucleotide phosphate, involved in anabolic reactions.

Uniqueness

Nicotinamide adenine dinucleotide phosphate monopotassium salt is unique due to its role in anabolic reactions and its involvement in the Calvin cycle. Its ability to act as a reducing agent in biosynthetic pathways distinguishes it from other similar compounds .

特性

CAS番号 |

68141-45-7 |

|---|---|

分子式 |

C21H28KN7O17P3 |

分子量 |

782.5 g/mol |

IUPAC名 |

potassium;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H28N7O17P3.K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |

InChIキー |

WSTVOTOFMQERCI-QYZPTAICSA-N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K+] |

異性体SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K] |

正規SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。